5-(3-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole
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Overview
Description
5-(3-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole is a complex organic compound that belongs to the thiazole family This compound is characterized by the presence of a bromobenzoyl group, a chloro substituent, and a trifluoromethyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 3-bromobenzoyl chloride with 2-chloro-4-trifluoromethylthiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
5-(3-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(3-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromobenzoyl)-2-chloro-4-pentafluoroethyl-1,3-thiazole: Similar structure but with a pentafluoroethyl group instead of a trifluoromethyl group.
3-Bromobenzoyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
5-(3-Bromobenzoyl)-2-chloro-4-trifluoromethyl-1,3-thiazole is unique due to the presence of both bromobenzoyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H4BrClF3NOS |
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Molecular Weight |
370.57 g/mol |
IUPAC Name |
(3-bromophenyl)-[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C11H4BrClF3NOS/c12-6-3-1-2-5(4-6)7(18)8-9(11(14,15)16)17-10(13)19-8/h1-4H |
InChI Key |
LTTIAWQZZWQRLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F |
Origin of Product |
United States |
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